molecular formula C15H19FN2O2 B15119909 N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide

Katalognummer: B15119909
Molekulargewicht: 278.32 g/mol
InChI-Schlüssel: WCPGWUPCXFWPCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyclopropyl group and a 2-fluorophenylmethyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring. The cyclopropyl group is introduced through cyclopropanation reactions, while the 2-fluorophenylmethyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include cyclopropyl bromide, 2-fluorobenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclopropyl-4-[(2-chlorophenyl)methyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[(2-bromophenyl)methyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. The fluorine substitution can also enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Eigenschaften

Molekularformel

C15H19FN2O2

Molekulargewicht

278.32 g/mol

IUPAC-Name

N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H19FN2O2/c16-13-4-2-1-3-11(13)9-18-7-8-20-14(10-18)15(19)17-12-5-6-12/h1-4,12,14H,5-10H2,(H,17,19)

InChI-Schlüssel

WCPGWUPCXFWPCS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.